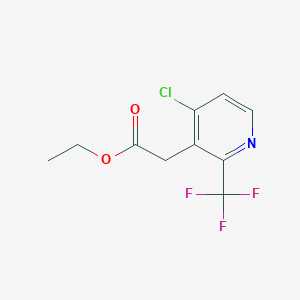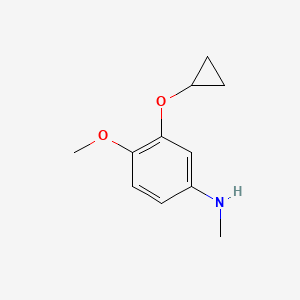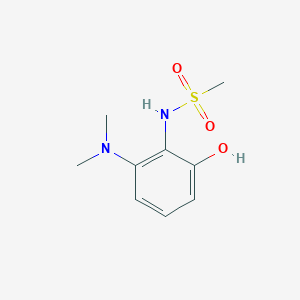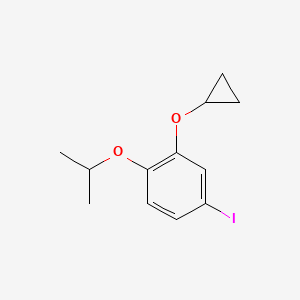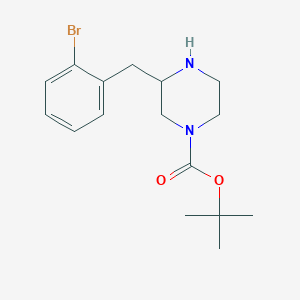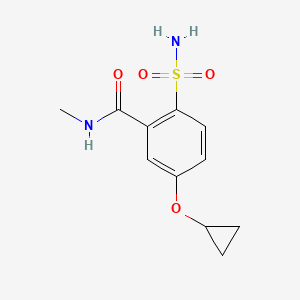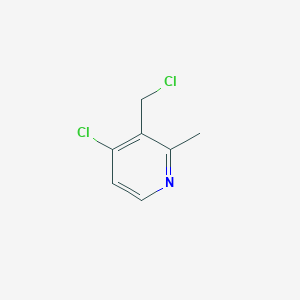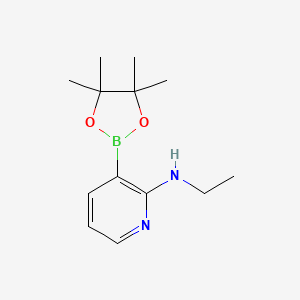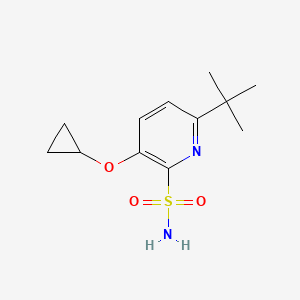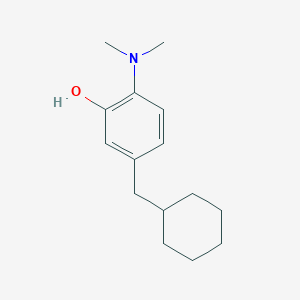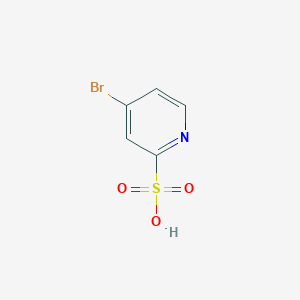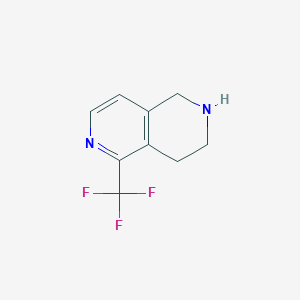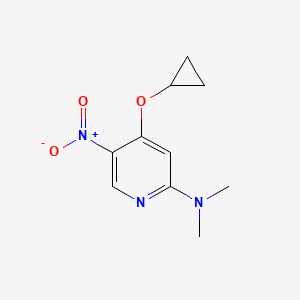
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a dimethylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-4-cyclopropoxypyridine, undergoes nitration to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation to introduce the N,N-dimethylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological receptors or enzymes. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N,N-dimethyl-5-nitropyridin-2-amine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
4-Cyclopropoxy-5-nitropyridin-2-amine: Lacks the dimethylamino group, which may influence its biological activity.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Lacks the nitro group, which may affect its redox properties.
Uniqueness: 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the combination of the cyclopropoxy, nitro, and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-5-9(16-7-3-4-7)8(6-11-10)13(14)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XUYKSMYTMDCWMI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


